![molecular formula C25H30N4O2S2 B11657931 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361994-67-4](/img/structure/B11657931.png)
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H30N4O2S2 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound with potential biological activities. Its complex structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Formula
The molecular formula of the compound is C24H31N5O4S2 with a monoisotopic mass of approximately 517.18176 Da.
Structural Features
The compound contains:
- A thiazolidine ring, which is known for its biological activity.
- A pyrido-pyrimidine moiety that may contribute to its pharmacological properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C24H31N5O4S2 |
Monoisotopic Mass | 517.18176 Da |
InChIKey | PDPXDKOZRHDRQH-MNDPQUGUSA-N |
SMILES | CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 |
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under study have shown selective cytotoxicity against various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells.
Case Study: Cytotoxic Effects
A study demonstrated that certain thiazolidine derivatives had IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells, indicating strong cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
The anticancer activity of thiazolidine derivatives may be attributed to:
- Induction of apoptosis through both intrinsic and extrinsic pathways.
- Inhibition of key signaling pathways involved in cancer cell proliferation.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
K562 | 8.5 - 14.9 | Cisplatin | 21.5 |
HeLa | 8.9 - 15.1 | Cisplatin | 21.5 |
MDA-MB-361 | 12.7 - 25.6 | Cisplatin | 21.5 |
Antibacterial Properties
Molecular docking studies have suggested that similar thiazolidine compounds exhibit antibacterial activity with high inhibition constants and favorable binding energies against bacterial targets .
Phosphatase Inhibition
Some derivatives have been identified as potent inhibitors of protein tyrosine phosphatase (PTP1B), which is implicated in various diseases including diabetes and cancer. The most active compounds showed IC50 values as low as 6.09 µM , indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the most effective synthetic strategies for this compound, and how do multicomponent reactions (MCRs) improve efficiency?
- Methodological Answer: The compound’s synthesis typically involves multi-step organic reactions, but MCRs are advantageous for assembling complex heterocyclic frameworks efficiently. For example, combining thiazolidinone precursors with pyrido[1,2-a]pyrimidin-4-one derivatives in a one-pot reaction can reduce steps and improve yields. Key steps include optimizing solvent systems (e.g., DMSO or acetonitrile) and catalysts (Lewis acids/bases) to stabilize intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer: Use spectroscopic techniques:
- NMR spectroscopy (1H, 13C) to verify Z-configuration of the methylidene group and cyclohexyl substituent geometry.
- IR spectroscopy to confirm carbonyl (C=O) and thione (C=S) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures >95% purity .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer: Begin with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) to benchmark results. Structural analogs have shown IC50 values in the low micromolar range, suggesting similar screening protocols apply .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the thiazolidinone ring formation step?
- Methodological Answer: Perform Design of Experiments (DoE) to test variables:
- Temperature: 60–100°C to balance reaction rate and side-product formation.
- Catalyst load: 5–20 mol% of DBU or KOtBu.
- Solvent polarity: Compare DMF (polar aprotic) vs. THF (less polar).
Monitor progress via TLC and isolate intermediates for kinetic studies. Evidence suggests refluxing in DMF with 10 mol% DBU increases yields to >70% .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer: Reconcile discrepancies using:
- Molecular docking refinement: Adjust force fields (e.g., AMBER vs. CHARMM) to better model thione-protein interactions.
- Experimental validation: Conduct SPR (surface plasmon resonance) to measure binding affinity with target proteins (e.g., EGFR or DHFR).
- Metabolite profiling: Check for off-target effects or metabolic instability via LC-MS. Computational models from ICReDD’s quantum chemical reaction path searches can guide hypothesis generation .
Q. What strategies elucidate structure-activity relationships (SAR) for the thioxo-thiazolidinone moiety?
- Methodological Answer: Synthesize analogs with systematic substitutions:
- Replace cyclohexyl with benzyl or isopropyl groups to assess steric effects.
- Modify the 4-methylpiperidinyl group to morpholine or thiomorpholine for polarity comparisons.
Tabulate bioactivity data (e.g., IC50, MIC) and correlate with logP values and H-bond donor/acceptor counts. Structural analogs in and show that bulkier substituents enhance antimicrobial activity but reduce solubility .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer: Employ ADMET prediction tools (e.g., SwissADME, pkCSM) to screen for:
- Solubility: Modify polar groups (e.g., replace methylpiperidinyl with hydroxyethylamino).
- Metabolic stability: Identify vulnerable sites (e.g., thione oxidation) using CYP450 isoform simulations.
Pair with molecular dynamics simulations to predict blood-brain barrier penetration or plasma protein binding .
Q. What are the stability challenges during long-term storage, and how can they be mitigated?
- Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
- Store at 4°C (dry form) vs. -20°C (solution in DMSO).
- Monitor degradation via HPLC at 0, 3, 6 months.
Add antioxidants (e.g., BHT) to solutions and use amber vials to prevent photodegradation of the thione group. notes decomposition >10% after 6 months at room temperature .
Q. How to design interaction studies to identify biological targets of this compound?
- Methodological Answer: Use proteome-wide approaches :
- Chemical proteomics: Incorporate a photoaffinity label (e.g., diazirine) for UV-crosslinking with target proteins.
- Pull-down assays: Combine with streptavidin beads after biotinylation.
Validate hits via CRISPR-Cas9 knockout in cell lines and rescue experiments. Preliminary data in suggest interactions with kinase signaling pathways .
Q. What methodologies address low aqueous solubility in in vivo studies?
- Methodological Answer: Optimize formulation using:
- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability.
- Co-solvent systems: Test PEG-400/water mixtures (up to 20% PEG).
- Salt formation: Screen with HCl or sodium salts to improve dissolution.
Solubility <0.1 mg/mL in pure water necessitates these strategies for preclinical testing .
Properties
CAS No. |
361994-67-4 |
---|---|
Molecular Formula |
C25H30N4O2S2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H30N4O2S2/c1-16-10-13-27(14-11-16)22-19(23(30)28-12-6-7-17(2)21(28)26-22)15-20-24(31)29(25(32)33-20)18-8-4-3-5-9-18/h6-7,12,15-16,18H,3-5,8-11,13-14H2,1-2H3/b20-15- |
InChI Key |
CEILSHGKDWRDPK-HKWRFOASSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.